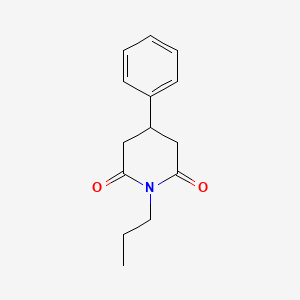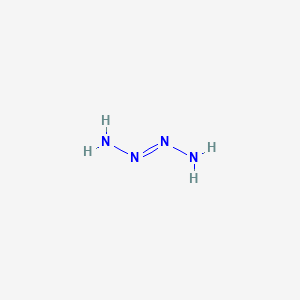
(E)-2-Tetrazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Tetrazene is an organic compound belonging to the class of tetrazene derivatives It is characterized by the presence of a tetrazene group, which consists of a chain of four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Tetrazene typically involves the reaction of hydrazine derivatives with nitrous acid or its equivalents. One common method includes the diazotization of hydrazine followed by coupling with another hydrazine molecule under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where hydrazine derivatives are treated with nitrous acid in a continuous flow reactor. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of stabilizing agents to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-Tetrazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen oxides and other nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The tetrazene group can participate in substitution reactions, where one or more nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Nitrogen oxides and other nitrogenous compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tetrazene compounds.
Applications De Recherche Scientifique
(E)-2-Tetrazene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential as a biochemical probe for studying nitrogen metabolism and enzyme activity.
Medicine: Investigations are ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal nitrogen metabolism.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-2-Tetrazene involves its interaction with various molecular targets, primarily through its nitrogen atoms. It can form coordination complexes with metal ions, influencing enzymatic activity and metabolic pathways. The tetrazene group can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Hydrazine: A simpler nitrogen-containing compound with similar reactivity but fewer nitrogen atoms.
Azides: Compounds containing three nitrogen atoms, often used in similar applications but with different reactivity profiles.
Diazenes: Compounds with two nitrogen atoms, sharing some chemical properties with tetrazene derivatives.
Uniqueness of (E)-2-Tetrazene: this compound is unique due to its tetrazene group, which provides a higher degree of reactivity and versatility in chemical reactions compared to simpler nitrogen-containing compounds. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
54410-57-0 |
|---|---|
Formule moléculaire |
H4N4 |
Poids moléculaire |
60.06 g/mol |
InChI |
InChI=1S/H4N4/c1-3-4-2/h(H2,1,4)(H2,2,3) |
Clé InChI |
MAZKAODOCXYDCM-UHFFFAOYSA-N |
SMILES isomérique |
N/N=N/N |
SMILES canonique |
NN=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)


![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)


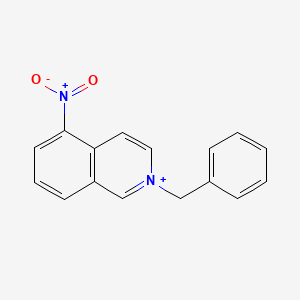
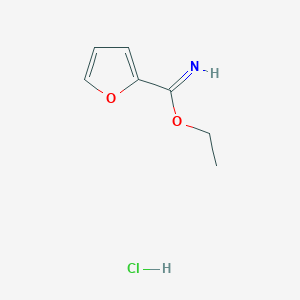

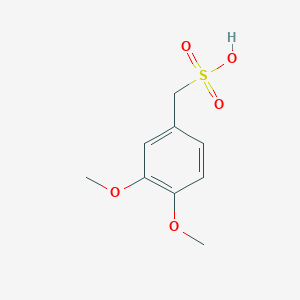
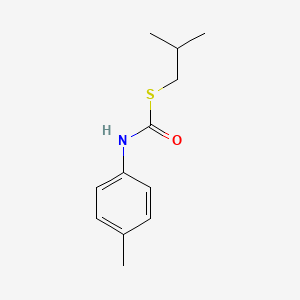
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
